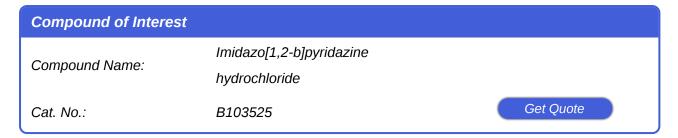


Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors

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An In-depth Technical Guide to Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

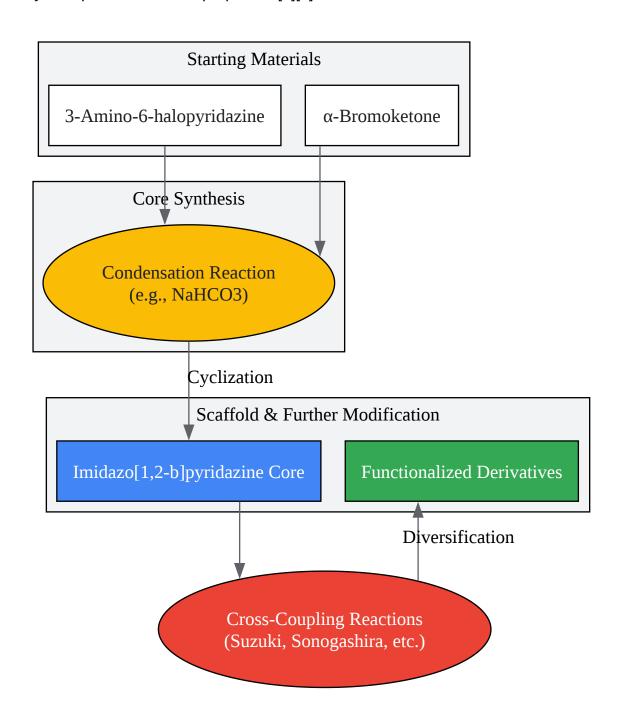
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[3] The versatility of this scaffold has been most notably demonstrated by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used for treating chronic myeloid leukemia (CML).[3][4] Ponatinib's success has spurred further exploration of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors for various kinases implicated in cancer, inflammation, and neurodegenerative diseases.[1][5][6]

This technical guide provides a comprehensive overview of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and activity against key kinase targets. It includes detailed experimental protocols and presents quantitative data in a structured format to aid in research and development.

Core Synthesis and Functionalization



The synthesis of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α -bromoketone under mild basic conditions.[7] The halogen on the pyridazine ring is crucial for the successful formation of the bicyclic product in good yield.[7] Once the core is formed, it can be further functionalized using various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck, allowing for the strategic introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][8]





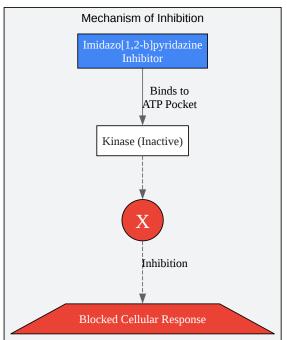
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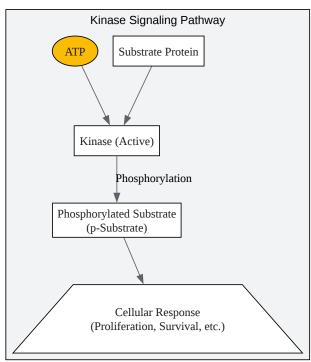
General synthesis workflow for Imidazo[1,2-b]pyridazine derivatives.

Mechanism of Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins. This inhibition disrupts the signaling pathways that rely on the kinase's activity. The high degree of homology in the ATP-binding site across the kinome presents a challenge for selectivity, but strategic modifications to the imidazo[1,2-b]pyridazine scaffold can exploit subtle differences between kinases to achieve high selectivity.[9] For instance, some derivatives surprisingly interact with regions like the N-terminal lobe helix α C rather than the kinase hinge region, which can enhance selectivity compared to conventional ATP-mimetic inhibitors.[9]









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